4-nitro-1H-pyrazol-5-amine hydrochloride
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Overview
Description
4-nitro-1H-pyrazol-5-amine hydrochloride: is a chemical compound with the molecular formula C3H4N4O2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1H-pyrazol-5-amine hydrochloride typically involves the nitration of 1H-pyrazol-5-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-nitro-1H-pyrazol-5-amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: 4-amino-1H-pyrazol-5-amine hydrochloride.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-nitro-1H-pyrazol-5-amine hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems.
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrazole derivatives. It is also investigated for its potential as an enzyme inhibitor.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-nitro-1H-pyrazol-5-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
- 4-amino-1H-pyrazol-5-amine hydrochloride
- 3,5-dinitro-1H-pyrazole
- 1H-pyrazol-4-ylamine
Comparison: 4-nitro-1H-pyrazol-5-amine hydrochloride is unique due to the presence of both a nitro group and an amino group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications. In contrast, similar compounds may lack one of these functional groups, resulting in different chemical behavior and applications.
Properties
CAS No. |
201599-35-1 |
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Molecular Formula |
C3H5ClN4O2 |
Molecular Weight |
164.6 |
Purity |
95 |
Origin of Product |
United States |
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